
Ethyl Docetaxel
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl Docetaxel is a derivative of Docetaxel, a well-known chemotherapy medication used to treat various types of cancer, including breast cancer, head and neck cancer, stomach cancer, prostate cancer, and non-small-cell lung cancer . Docetaxel belongs to the taxane family of medications and works by disrupting the normal function of microtubules, thereby stopping cell division . This compound retains these properties but has been modified to potentially enhance its pharmacokinetic and pharmacodynamic profiles.
Applications De Recherche Scientifique
Ethyl Docetaxel has a wide range of scientific research applications:
Chemistry: Used as a model compound to study esterification and other organic reactions.
Biology: Investigated for its effects on cell division and microtubule dynamics.
Medicine: Explored as a potential chemotherapy agent with improved pharmacokinetic properties.
Industry: Used in the development of drug delivery systems and nanoplatforms for targeted cancer therapy
Mécanisme D'action
Docetaxel’s primary mechanism of action is to bind beta-tubulin, enhancing its proliferation and stabilizing its conformation . This inhibits the proper assembly of microtubules into the mitotic spindle, arresting the cell cycling during G2/M . Docetaxel also reduces the expression of the BCL2 gene, an anti-apoptotic gene often overexpressed by cancer cells conferring enhanced survival .
Safety and Hazards
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl Docetaxel typically involves the modification of Docetaxel through esterification reactions. One common method is the reaction of Docetaxel with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the final product’s quality. The reaction mixture is often subjected to purification steps such as recrystallization and chromatography to obtain this compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl Docetaxel undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include hydroxylated derivatives, alcohols, and substituted Docetaxel analogs .
Comparaison Avec Des Composés Similaires
Similar Compounds
Docetaxel: The parent compound, used widely in chemotherapy.
Paclitaxel: Another taxane family member, used in cancer treatment.
Cabazitaxel: A semi-synthetic derivative of Docetaxel with improved efficacy against resistant cancer cells
Uniqueness
Ethyl Docetaxel is unique due to its modified ester group, which may enhance its solubility and bioavailability compared to Docetaxel. This modification can potentially reduce side effects and improve therapeutic outcomes .
Propriétés
Numéro CAS |
154044-47-0 |
|---|---|
Formule moléculaire |
C44H55NO14 |
Poids moléculaire |
821.917 |
InChI |
InChI=1S/C44H55NO14/c1-9-40(4,5)59-39(53)45-31(25-16-12-10-13-17-25)33(49)38(52)56-27-21-44(54)36(57-37(51)26-18-14-11-15-19-26)34-42(8,35(50)32(48)30(23(27)2)41(44,6)7)28(47)20-29-43(34,22-55-29)58-24(3)46/h10-19,27-29,31-34,36,47-49,54H,9,20-22H2,1-8H3,(H,45,53)/t27-,28-,29+,31-,32+,33+,34-,36-,42+,43-,44+/m0/s1 |
Clé InChI |
MQCPMAHSFASPOM-BGKJQISDSA-N |
SMILES |
CCC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)O)C)OC(=O)C6=CC=CC=C6)O)O |
Synonymes |
(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-Acetoxy-4,6,11-trihydroxy-9-(((2R,3S)-2-hydroxy-3-(((tert-pentyloxy)carbonyl)amino)-3-phenylpropanoyl)oxy)-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca[3,4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


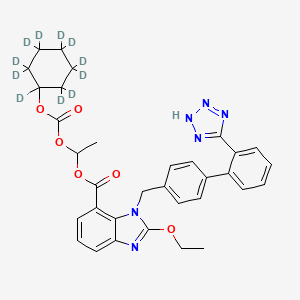
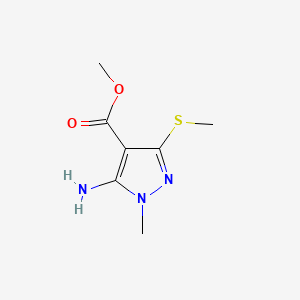
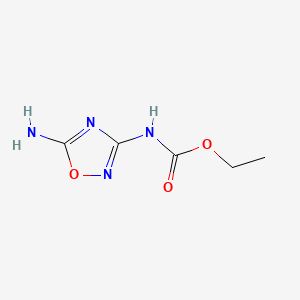
![(4S,8aR)-4-Methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B585441.png)
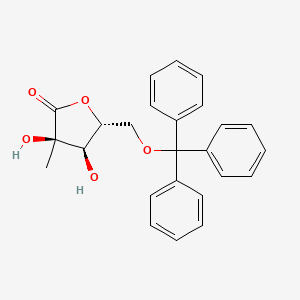
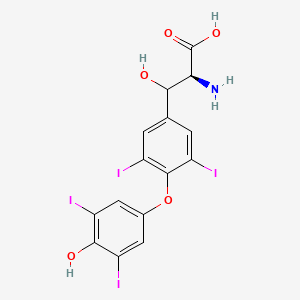
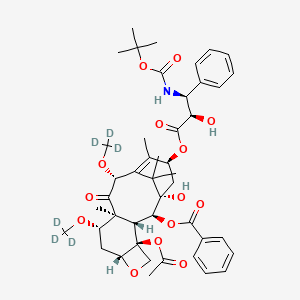
![Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B585454.png)
